[3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl](3,4,5-trimethoxyphenyl)methanone
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone is a complex organic compound that features a pyrazole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the dimethoxyphenyl and fluorophenyl groups. The final step involves the attachment of the trimethoxyphenylmethanone moiety. Common reagents used in these reactions include hydrazine derivatives, fluorobenzene, and methoxybenzene under controlled conditions such as refluxing in organic solvents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone can be studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Medicine
Medically, this compound may serve as a lead compound for the development of new drugs. Its ability to interact with specific biological targets makes it a candidate for drug discovery programs.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-5-(2-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
- 3-(3,4-dimethoxyphenyl)-5-(2-bromophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone
Uniqueness
The uniqueness of 3-(3,4-dimethoxyphenyl)-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-ylmethanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its stability and bioactivity compared to its analogs.
Properties
Molecular Formula |
C27H27FN2O6 |
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Molecular Weight |
494.5 g/mol |
IUPAC Name |
[5-(3,4-dimethoxyphenyl)-3-(2-fluorophenyl)-3,4-dihydropyrazol-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C27H27FN2O6/c1-32-22-11-10-16(12-23(22)33-2)20-15-21(18-8-6-7-9-19(18)28)30(29-20)27(31)17-13-24(34-3)26(36-5)25(14-17)35-4/h6-14,21H,15H2,1-5H3 |
InChI Key |
GUCHKKUIFDSUGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)C(=O)C4=CC(=C(C(=C4)OC)OC)OC)OC |
Origin of Product |
United States |
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